(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one
Description
(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one is a chalcone derivative featuring an α,β-unsaturated ketone bridging a 2-methylimidazo[1,2-a]pyridine moiety and a 4-methoxyphenyl group. Chalcones are pivotal in medicinal chemistry due to their structural versatility and biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . This compound’s methoxy substitution on the phenyl ring modulates electronic and steric properties, influencing reactivity and bioactivity .
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-18(20-12-4-3-5-17(20)19-13)16(21)11-8-14-6-9-15(22-2)10-7-14/h3-12H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUPTEXAYHRIKB-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one, also known by its CAS number 6310-00-5, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 284.34 g/mol. The compound features a conjugated system that may contribute to its biological properties.
Structural Formula
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . One study demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown antimicrobial properties against a range of pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. It was found to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
Case Study: Neuroprotection in Alzheimer's Disease Models
In a study using an Alzheimer’s disease model, treatment with this compound resulted in:
- Reduction in amyloid-beta plaque formation
- Improved cognitive function as assessed by behavioral tests
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Apoptotic Pathways: Activation of caspases leading to programmed cell death.
- Inflammatory Pathways: Inhibition of NF-kB signaling, reducing inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Inhibitory Activity (IC₅₀) of Selected Chalcone Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., halogens) on Ring A enhance activity. For example, compound 2j (4-Br, 4-F) has an IC₅₀ of 4.7 μM, while methoxy substitution (electron-donating) reduces potency, as seen in compound 2p (IC₅₀ = 70.79 μM) .
- The imidazopyridine core in the target compound may compensate for the methoxy group’s lower electronegativity by providing π-π stacking interactions with biological targets .
Reactivity and Electronic Properties
A DFT study (B3LYP/6-311G(d)) on imidazopyridinyl-chalcones (IPCs) revealed:
- Global nucleophilicity (ω⁻) is sensitive to electron-donating substituents. For example, 3-[4-(dimethylamino)phenyl]-IPC has ω⁻ = 3.12 eV, compared to 2.78 eV for the 4-fluorophenyl analog .
- Local reactivity : Electrophilic attacks occur at C5 (carbonyl-adjacent), while nucleophilic attacks target C14 (imidazopyridine ring), irrespective of substituents .
Crystallographic and Supramolecular Features
Crystal structures of related compounds demonstrate substituent-dependent packing:
- 3-(3-Chlorophenyl)-IPC forms centrosymmetric dimers via C–H···O hydrogen bonds (d = 2.70 Å) due to the planar imidazopyridine and chlorophenyl rings .
- Nitro-substituted chalcones (e.g., (E)-1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one) exhibit tighter packing via π-π interactions, enhancing stability .
- The 4-methoxy group in the target compound may introduce steric hindrance, reducing dimerization propensity compared to chloro or nitro analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
